molecular formula C10H7F3N2O2 B1340962 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874776-53-1

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1340962
CAS No.: 874776-53-1
M. Wt: 244.17 g/mol
InChI Key: MBAKSFFHEPDPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 874776-53-1) is a fluorinated imidazopyridine derivative with the molecular formula C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g/mol . Its structure features a carboxylic acid group at position 3, a trifluoromethyl group at position 2, and a methyl group at position 8 of the imidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name

8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-5-3-2-4-15-6(9(16)17)7(10(11,12)13)14-8(5)15/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAKSFFHEPDPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585929
Record name 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874776-53-1
Record name 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Using Substituted 2-Aminopyridines and α-Haloketones

A common route involves reacting a 2-aminopyridine derivative bearing a methyl group at the 8-position with an α-haloketone containing a trifluoromethyl group. The cyclization forms the imidazo[1,2-a]pyridine core with the trifluoromethyl substituent at position 2.

Step Reagents & Conditions Outcome
1 8-Methyl-2-aminopyridine + α-bromo(trifluoromethyl)acetophenone or equivalent Formation of imidazo[1,2-a]pyridine ring with trifluoromethyl at position 2
2 Cyclization under reflux in polar aprotic solvent (e.g., DMF, DMSO) or in presence of base Ring closure to imidazo[1,2-a]pyridine scaffold

Alternative Method: Amidation Followed by Hydrolysis

Based on related patented processes for imidazo[1,2-a]pyridine-3-acetamides (structurally similar compounds), a two-step method can be adapted:

Step Description Details
1 Reaction of imidazo[1,2-a]pyridine derivative with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) Forms hydroxyamide intermediate; reaction at 40–100 °C with removal of water by azeotropic distillation
2 Treatment of hydroxyamide with phosphorus tribromide (PBr3) in inert solvent (e.g., THF, MIBK) Conversion to acetamide salt, which precipitates and is isolated by filtration
3 Hydrolysis of acetamide salt to carboxylic acid Acid or base hydrolysis yields the carboxylic acid at position 3

This method is advantageous for its good yields and ability to proceed without isolation of intermediates, and it has been successfully applied to related imidazo[1,2-a]pyridine derivatives with various substituents.

Research Findings and Optimization Parameters

  • Solvent choice: Methyl isobutyl ketone (MIBK) is favored for its ability to azeotropically remove water during condensation steps and to dissolve reactants and intermediates effectively.
  • Temperature: Reaction temperatures between 40–100 °C optimize conversion rates without decomposing sensitive intermediates.
  • Reagent stoichiometry: Careful control of equivalents of N,N-dimethylglyoxylamide and phosphorus tribromide ensures complete reaction and minimizes side products.
  • Purification: Precipitation of intermediates and products allows for straightforward filtration and washing, improving purity and yield.
  • Yield: Reported yields for similar imidazo[1,2-a]pyridine-3-acetamides reach up to 68%, indicating efficient conversion.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of 2-aminopyridine + α-haloketone 8-Methyl-2-aminopyridine, α-bromo(trifluoromethyl)ketone Reflux in DMF/DMSO, base Direct ring formation with substituents Requires access to substituted haloketones
Amidation with N,N-dimethylglyoxylamide + PBr3 treatment Imidazo[1,2-a]pyridine derivative, N,N-dimethylglyoxylamide, PBr3 40–100 °C, MIBK or THF solvent High yield, scalable, intermediate isolation possible Use of PBr3 requires careful handling
Oxidation of methyl to carboxylic acid Methyl-substituted imidazo[1,2-a]pyridine, oxidants (KMnO4, CrO3) Aqueous or organic solvent, reflux Straightforward functional group transformation Overoxidation risk, harsh conditions

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
The imidazo[1,2-a]pyridine scaffold, including 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can act as inhibitors of various kinases involved in cancer progression, including Bruton's tyrosine kinase (Btk), which is relevant in treating autoimmune diseases and certain cancers .

1.2 Neuropharmacology
Research indicates that compounds within the imidazo[1,2-a]pyridine family can serve as serotonin 5-HT4 receptor antagonists. This activity is significant for developing treatments for gastrointestinal disorders and cognitive enhancement in neurodegenerative diseases . The trifluoromethyl group enhances the pharmacokinetic properties of these compounds, making them more effective in therapeutic applications.

1.3 Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, particularly in models of autoimmune diseases. Its ability to inhibit Btk suggests a mechanism through which it may reduce inflammation by modulating immune responses .

Synthetic Methodologies

2.1 Microwave-Assisted Synthesis
Recent advancements have highlighted microwave-assisted synthesis as an efficient method for producing imidazo[1,2-a]pyridine derivatives, including this compound. This method reduces reaction times and improves yields compared to traditional methods .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Time (hours)Notes
Traditional Synthesis6024Requires multiple purification steps
Microwave-Assisted Synthesis830.5Eco-friendly and efficient

Coordination Chemistry

3.1 Ligand Properties
this compound serves as a versatile ligand for various metal ions. Its nitrogen atoms can coordinate with metals, forming stable complexes that have potential applications in catalysis and material science . These metal complexes can exhibit enhanced catalytic properties in organic transformations.

Case Studies

4.1 Inhibition of Kinases
A study demonstrated the effectiveness of imidazo[1,2-a]pyridine derivatives in inhibiting specific kinases associated with cancer cell proliferation. The introduction of the trifluoromethyl group was found to significantly enhance the binding affinity to the target kinases .

4.2 Development of Antidepressants
Another research effort focused on synthesizing novel derivatives based on the imidazo[1,2-a]pyridine structure for potential use as antidepressants. The compounds showed promising results in preclinical models by modulating serotonin levels effectively .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl and methyl substituents significantly influence the compound’s properties compared to analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 8-Me, 2-CF₃, 3-COOH C₁₀H₇F₃N₂O₂ 244.17 High lipophilicity (CF₃), derivatization potential (COOH)
Imidazo[1,2-a]pyridine-3-carboxylic acid (Parent compound) None, 3-COOH C₈H₆N₂O₂ 162.15 Used in decarboxylative coupling (96% yield)
6-Iodo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 6-I, 2-Me, 8-CF₃, 3-COOH C₁₀H₇F₃IN₂O₂ 370.08 Halogenation enhances halogen-bonding for target engagement
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 7-CF₃, 3-COOH C₉H₅F₃N₂O₂ 230.14 Lower pKa (-0.95) due to CF₃ position
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Me, 2-CF₃, 3-COOEt C₁₂H₁₁F₃N₂O₂ 272.22 Ester form improves cell permeability
Key Observations:
  • Carboxylic Acid vs. Ester : The ethyl ester derivative (CAS: 874830-63-4) exhibits higher lipophilicity (XLogP3: 3.6) than the carboxylic acid, favoring membrane permeability but reducing aqueous solubility .
  • Halogenation : Iodo or bromo substituents (e.g., 6-iodo or 8-bromo derivatives) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Solubility and Formulation Challenges

  • The carboxylic acid group in the target compound improves aqueous solubility relative to ester or amide analogs. However, the CF₃ group increases lipophilicity, creating a balance between solubility and permeability.
  • highlights strategies to improve solubility in imidazopyridines, such as introducing polar sulfonyl or pyridinyl groups .

Biological Activity

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazopyridine class, which is known for its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Chemical Formula: C₁₀H₇F₃N₂O₂
  • Molecular Weight: 244.17 g/mol
  • Melting Point: 196–197 °C
  • CAS Number: 874776-53-1

Biological Activity

The biological activity of imidazopyridine derivatives, including this compound, has been extensively studied. These compounds exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity: Studies have demonstrated that imidazopyridine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a recent study synthesized various imidazopyridine derivatives and evaluated their antibacterial activity using the disc diffusion method, showing promising results in inhibiting bacterial growth .
  • Anticancer Properties: The imidazopyridine scaffold has been linked to anticancer activity. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects: Compounds within this class have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of imidazopyridine derivatives and their biological activity is crucial for drug design. Key findings from SAR studies include:

  • The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of these compounds.
  • Modifications at specific positions on the imidazopyridine ring can lead to improved potency and selectivity against various biological targets .

Case Studies

  • Antimicrobial Study : A novel series of imidazopyridine derivatives were synthesized and tested against common bacterial strains. The results indicated that specific substitutions on the pyridine ring significantly increased antibacterial efficacy, suggesting a clear pathway for developing new antibiotics based on this scaffold .
  • Anticancer Evaluation : In vitro assays demonstrated that certain derivatives of this compound could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. These findings highlight the potential for these compounds in cancer therapeutics .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes with IC50 values comparable to celecoxib

Q & A

Basic Research Questions

What are the key synthetic routes for preparing 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis of this compound typically involves multi-step protocols. A common approach is the imidazo[1,2-a]pyridine core formation via cyclization reactions. For example:

Annulation reactions : Reacting 2-aminopyridine derivatives with α-bromo ketones or α,β-unsaturated carbonyl compounds under acidic conditions .

Friedel-Crafts acylation : Acetylation at the C-3 position using Lewis acids (e.g., AlCl₃) to introduce functional groups .

Post-functionalization : Methyl and trifluoromethyl groups can be introduced via halogenation followed by cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution .
Note: Purity optimization (>95%) often requires column chromatography or recrystallization.

How can researchers confirm the structural identity of this compound?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for methyl (δ ~2.5 ppm), trifluoromethyl (δ ~3.9 ppm), and aromatic protons (δ ~7.0–8.5 ppm).
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and CF₃ carbon (δ ~120 ppm, q, J = 270 Hz) .
  • Mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₇F₃N₂O₂) and fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for carboxylic acid (-COOH, ~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

What are the solubility and stability considerations for this compound?

  • Solubility : Limited in water; soluble in polar aprotic solvents (DMSO, DMF) or alcohols (methanol, ethanol). Carboxylic acid group enhances solubility in basic aqueous solutions (pH >7) .
  • Stability :
    • Store at -20°C in inert atmosphere to prevent hydrolysis of the trifluoromethyl group.
    • Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

How can researchers optimize synthetic yield and purity for scale-up?

  • Reaction optimization :
    • Use catalytic Lewis acids (e.g., ZnCl₂) to improve regioselectivity in cyclization steps .
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purification : Employ preparative HPLC for high-purity batches (>99%) or fractional crystallization with ethanol/water mixtures .
  • Scale-up challenges : Address exothermic reactions by controlled temperature gradients and inert gas purging .

What strategies are effective for analyzing potential biological activity?

While no direct data exists for this compound, structural analogs suggest:

  • In vitro assays :
    • Enzymatic inhibition (e.g., kinases, proteases) using fluorescence-based assays.
    • Antibacterial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
  • Molecular docking : Predict binding affinity to targets like COX-2 or TNF-α using software (AutoDock Vina) .
  • SAR studies : Compare activity with derivatives lacking the methyl or trifluoromethyl groups to identify pharmacophores .

How can contradictory data in biological assays be resolved?

Common sources of contradiction and mitigation strategies:

Issue Resolution Example
Variability in IC₅₀ valuesStandardize assay conditions (pH, temperature, cell lines)Use HEK293 cells for consistent kinase inhibition assays
Solvent effects on activityUse DMSO controls (<1% v/v) and validate in multiple solventsTest solubility in PBS vs. DMSO
Impurity interferenceRe-purify compounds and re-testRemove residual AlCl₃ via aqueous washes

What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., carboxylic acid for hydrogen bonding) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., CF₃) with antibacterial potency using partial least squares regression .
  • Molecular dynamics : Simulate ligand-protein binding stability over 100 ns trajectories (GROMACS) .

How can researchers address low bioavailability in preclinical studies?

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous solubility and controlled release .
  • Metabolic stability assays : Test hepatic microsome clearance to identify vulnerable sites for structural modification .

Methodological Notes

  • Synthetic protocols should include hazard assessments for trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) .
  • Biological data interpretation must account for batch-to-batch variability in compound purity .
  • Cross-disciplinary collaboration with computational chemists is critical for SAR refinement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.